3-(1,3-Benzoxazol-2-yl)-4-chloroaniline
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Overview
Description
3-(1,3-Benzoxazol-2-yl)-4-chloroaniline is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazole derivatives are significant due to their wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Mechanism of Action
Target of Action
A related compound, n2-1,3-benzoxazol-2-yl-3-cyclohexyl-n-{2-[(4-methoxyphenyl)amino]ethyl}-l-alaninamide, has been found to target cathepsin s in humans .
Mode of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Biochemical Pathways
It is known that benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Result of Action
Benzoxazole derivatives have been found to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Action Environment
It is known that the synthesis of benzoxazole derivatives can be influenced by different reaction conditions and catalysts .
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to changes in their function .
Cellular Effects
Benzoxazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline is not well-defined. Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 3-(1,3-Benzoxazol-2-yl)-4-chloroaniline typically involves the reaction of 2-aminophenol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be employed to synthesize benzoxazole derivatives . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(1,3-Benzoxazol-2-yl)-4-chloroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like FeCl3, leading to the formation of oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts like FeCl3, and reaction temperatures ranging from room temperature to elevated temperatures (e.g., 110°C) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)-4-chloroaniline has numerous applications in scientific research:
Comparison with Similar Compounds
3-(1,3-Benzoxazol-2-yl)-4-chloroaniline can be compared with other benzoxazole derivatives, such as:
4-(1,3-Benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole: Known for its fluorescent properties and antimicrobial activity.
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones: Exhibits antimicrobial activity against Bacillus subtilis and Candida albicans.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzoxazole derivatives.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-4-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O/c14-10-6-5-8(15)7-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFXYTRJAYXWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
293737-68-5 |
Source
|
Record name | 3-(1,3-BENZOXAZOL-2-YL)-4-CHLOROANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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